![molecular formula C7H8N2OS B13677052 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carbaldehyde](/img/structure/B13677052.png)
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carbaldehyde is a heterocyclic compound that features a fused ring system combining pyrazole and thiazine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: Starting from commercially available pyrazoles, the pyrazole ring is constructed through cyclization reactions.
Introduction of the Thiazine Ring: The thiazine ring is introduced via a series of condensation reactions, often involving thiourea or other sulfur-containing reagents.
Formylation: The aldehyde group is introduced through formylation reactions, typically using reagents like formic acid or formylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylic acid.
Reduction: 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of neurological disorders and infections.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is employed in studies investigating enzyme inhibition and receptor binding due to its unique structure.
作用機序
The mechanism of action of 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carbaldehyde involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating biological activity. The exact pathways and targets can vary depending on the specific application and derivative used.
類似化合物との比較
Similar Compounds
- 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid
- 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde
Uniqueness
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carbaldehyde is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of electronic and steric properties, making it valuable for specific synthetic and medicinal applications.
特性
分子式 |
C7H8N2OS |
|---|---|
分子量 |
168.22 g/mol |
IUPAC名 |
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carbaldehyde |
InChI |
InChI=1S/C7H8N2OS/c10-4-6-3-8-9-1-2-11-5-7(6)9/h3-4H,1-2,5H2 |
InChIキー |
IDYDXSUAXUFVQB-UHFFFAOYSA-N |
正規SMILES |
C1CSCC2=C(C=NN21)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-5-chloro-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyridine](/img/structure/B13676969.png)
![(S)-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde](/img/structure/B13676972.png)
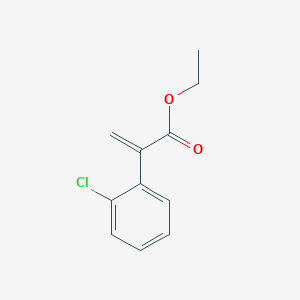
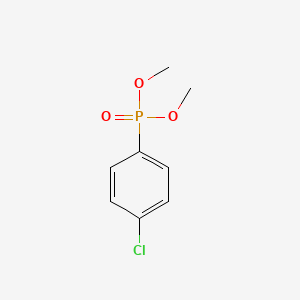
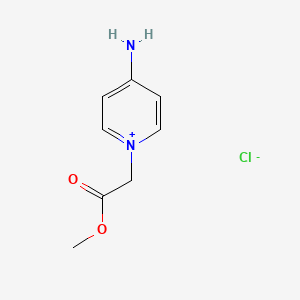
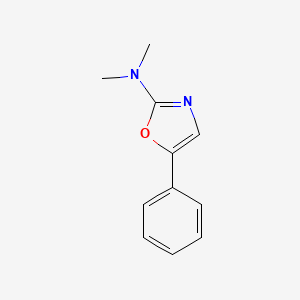
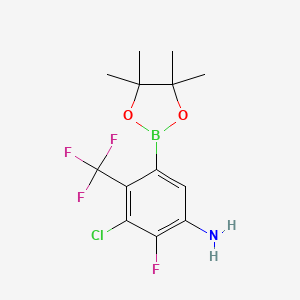
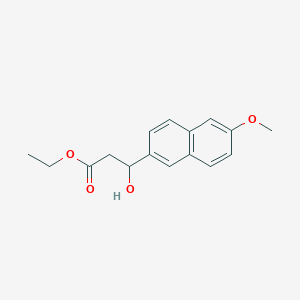
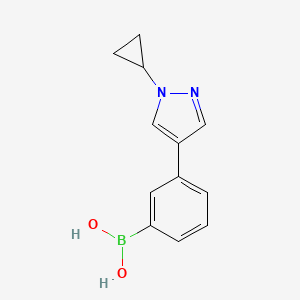
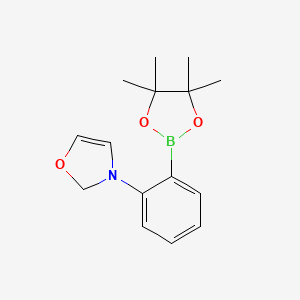
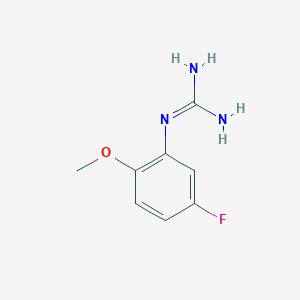
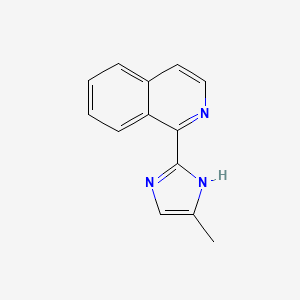
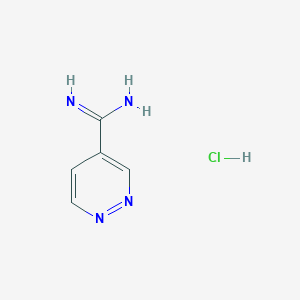
![Methyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13677074.png)
